molecular formula C25H14Cl2N4O2S2 B13331186 5-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]methyl}thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]methyl}thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13331186
M. Wt: 537.4 g/mol
InChI Key: UFPCWBZVEXVRST-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidin-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the thieno[2,3-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorophenyl groups: This step may involve substitution reactions using 4-chlorophenyl reagents.

    Final assembly: The final compound is formed by linking the intermediate structures through condensation or coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4-one derivatives: Compounds with similar core structures but different substituents.

    4-chlorophenyl derivatives: Compounds with similar phenyl substituents but different core structures.

Uniqueness

5-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C25H14Cl2N4O2S2

Molecular Weight

537.4 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-[[5-(4-chlorophenyl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl]-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H14Cl2N4O2S2/c26-14-5-1-12(2-6-14)16-10-34-24-20(16)22(32)28-18(30-24)9-19-29-23(33)21-17(11-35-25(21)31-19)13-3-7-15(27)8-4-13/h1-8,10-11H,9H2,(H,28,30,32)(H,29,31,33)

InChI Key

UFPCWBZVEXVRST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)NC(=N3)CC4=NC5=C(C(=CS5)C6=CC=C(C=C6)Cl)C(=O)N4)Cl

Origin of Product

United States

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